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Compound of Interest

Compound Name: Methyl 6-chloro-5-nitronicotinate

Cat. No.: B045655 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
6-chloro-5-nitronicotinate (CAS No. 59237-53-5). Due to the limited availability of public

experimental spectra, this document focuses on predicted data, general spectroscopic

characteristics, and detailed experimental protocols for synthesis and analysis.

Chemical Structure and Properties
IUPAC Name: Methyl 6-chloro-5-nitropyridine-3-carboxylate

Molecular Formula: C₇H₅ClN₂O₄

Molecular Weight: 216.58 g/mol

Appearance: Off-white to grey solid

Spectroscopic Data
While experimental spectroscopic data for Methyl 6-chloro-5-nitronicotinate is not readily

available in the public domain, the following tables summarize the expected and predicted data

based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Note: Experimental NMR data is not publicly available. The following are predicted chemical

shifts. Actual experimental values may vary depending on the solvent and other experimental

conditions.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (ppm) Multiplicity Assignment

~8.9 - 9.1 d H-2 (Pyridine)

~8.6 - 8.8 d H-4 (Pyridine)

~3.9 - 4.1 s -OCH₃ (Ester)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (ppm) Assignment

~163 - 165 C=O (Ester)

~155 - 157 C-6 (Pyridine)

~148 - 150 C-2 (Pyridine)

~140 - 142 C-5 (Pyridine)

~125 - 127 C-3 (Pyridine)

~122 - 124 C-4 (Pyridine)

~53 - 55 -OCH₃ (Ester)

Infrared (IR) Spectroscopy
Note: Experimental IR data with specific peak assignments is not publicly available. The

following table lists the expected characteristic absorption bands.

Table 3: Expected Infrared (IR) Absorption Bands
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Wavenumber (cm⁻¹) Functional Group Vibration

~3100 - 3000 C-H stretch (aromatic)

~2960 - 2850 C-H stretch (methyl)

~1730 - 1715 C=O stretch (ester)

~1600, ~1475 C=C and C=N stretches (aromatic pyridine ring)

~1530, ~1350
N-O asymmetric and symmetric stretches (nitro

group)

~1300 - 1000 C-O stretch (ester)

~850 - 750 C-Cl stretch

Mass Spectrometry (MS)
Mass spectrometry data provides information about the mass-to-charge ratio of the molecule

and its fragments. The following table includes predicted m/z values for various adducts of

Methyl 6-chloro-5-nitronicotinate.

Table 4: Predicted Mass Spectrometry Data

Adduct Predicted m/z

[M]⁺ 215.9932

[M+H]⁺ 217.0011

[M+Na]⁺ 238.9830

[M+K]⁺ 254.9570

[M+NH₄]⁺ 234.0276

Experimental Protocols
Synthesis of Methyl 6-chloro-5-nitronicotinate
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This protocol is based on the general procedure for the synthesis from 6-hydroxy-5-

nitronicotinic acid.

Materials:

6-hydroxy-5-nitronicotinic acid

Thionyl chloride (SOCl₂)

N,N-Dimethylformamide (DMF)

Methanol (CH₃OH)

Dichloromethane (CH₂Cl₂)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Ethanol

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-

hydroxy-5-nitronicotinic acid in an excess of thionyl chloride.

Add a catalytic amount of DMF to the suspension.

Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is

complete (monitor by TLC).

Allow the mixture to cool to room temperature and then carefully remove the excess thionyl

chloride under reduced pressure.

Dissolve the resulting crude acid chloride in anhydrous dichloromethane.

Cool the solution to 0 °C in an ice bath.

Slowly add methanol to the solution with stirring.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium

bicarbonate until gas evolution ceases.

Separate the organic layer, and wash it with brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure to yield the crude product.

Purify the crude product by recrystallization from ethanol to obtain Methyl 6-chloro-5-
nitronicotinate as a solid.

Spectroscopic Analysis Protocols
3.2.1. NMR Spectroscopy

Dissolve approximately 5-10 mg of the purified Methyl 6-chloro-5-nitronicotinate in about

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

Process the acquired data (Fourier transformation, phase correction, and baseline

correction) to obtain the final spectra.

3.2.2. IR Spectroscopy

Prepare a KBr pellet by thoroughly grinding a small amount (1-2 mg) of the solid sample with

approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

Press the mixture into a transparent pellet using a hydraulic press.

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

Record the infrared spectrum over the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry
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Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol,

acetonitrile).

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g.,

electron ionization - EI, electrospray ionization - ESI).

Acquire the mass spectrum over an appropriate m/z range.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

Methyl 6-chloro-5-nitronicotinate.
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Caption: Workflow for the synthesis and spectroscopic characterization.

To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of Methyl 6-
chloro-5-nitronicotinate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b045655#spectroscopic-data-nmr-ir-ms-for-methyl-6-
chloro-5-nitronicotinate]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b045655?utm_src=pdf-body
https://www.benchchem.com/product/b045655?utm_src=pdf-body-img
https://www.benchchem.com/product/b045655#spectroscopic-data-nmr-ir-ms-for-methyl-6-chloro-5-nitronicotinate
https://www.benchchem.com/product/b045655#spectroscopic-data-nmr-ir-ms-for-methyl-6-chloro-5-nitronicotinate
https://www.benchchem.com/product/b045655#spectroscopic-data-nmr-ir-ms-for-methyl-6-chloro-5-nitronicotinate
https://www.benchchem.com/product/b045655#spectroscopic-data-nmr-ir-ms-for-methyl-6-chloro-5-nitronicotinate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b045655?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

